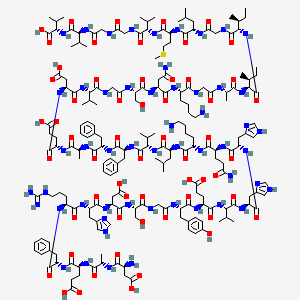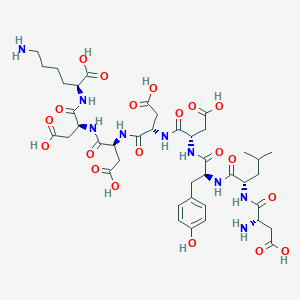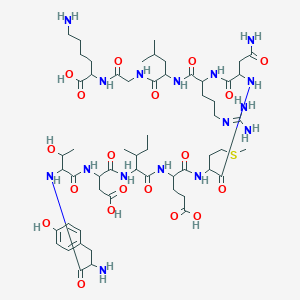
LL-37, Human TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LL-37, Human TFA is a 37-residue, amphipathic, cathelicidin-derived antimicrobial peptide, which exhibits a broad spectrum of antimicrobial activity. LL-37, Human TFA could help protect the cornea from infection and modulates wound healing.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Role
- LL-37 modulates inflammatory responses by inhibiting the release of proinflammatory cytokines in human monocytic cells. It significantly inhibits the expression of specific proinflammatory genes while not affecting those genes that antagonize inflammation (Mookherjee et al., 2006).
Apoptosis Induction
- LL-37 induces apoptosis in Jurkat T leukemia cells in a calpain- and apoptosis-inducing factor-dependent manner, involving Bax activity. This process is caspase-independent (Mader et al., 2009).
Impact on T-Cell Response
- Treatment with LL-37 enhances the viability of peripheral blood mononuclear cells, affects T-cell proliferation and activation, and promotes the generation of regulatory T-cells. It modulates the expression of inflammatory factors in different scenarios (Alexandre-Ramos et al., 2018).
Antimicrobial and Immunomodulatory Functions
- LL-37's molecular structure influences its balance between immunomodulatory and antimicrobial functions, playing a crucial role in innate immunity (Burton & Steel, 2009).
Effect on Regulatory T Cells
- LL-37 induces apoptosis in regulatory T cells through a granzyme-mediated pathway, suggesting its potential use in modulating adaptive immune responses, particularly in tumor immunity (Mader et al., 2011).
Role in Neonatal and Maternal Infection
- The expression of LL-37 in amniotic fluid is induced in cases of neonatal or maternal infection, indicating its role in innate immunity during the perinatal period (Yoshio et al., 2005).
Protection Against Endotoxemia
- LL-37 demonstrates potent antisepsis properties, inhibiting macrophage stimulation by bacterial components and protecting mice against lethal endotoxemia (Scott et al., 2002).
Activation of Monocytes
- LL-37 induces phosphorylation and activation of the extracellular signal-regulated kinase and p38 kinase pathways in primary human monocytes, affecting monocyte activation, proliferation, and differentiation (Bowdish et al., 2004).
Interaction with Lung Epithelial Cells
- LL-37 interacts with epithelial cells, being actively taken up and eventually localizing to the perinuclear region, influencing the innate immune response (Lau et al., 2005).
Eigenschaften
Molekularformel |
C₂₀₅H₃₄₀N₆₀O₅₃.C₂HF₃O₂ |
|---|---|
Molekulargewicht |
4607.28 |
Sequenz |
One Letter Code: LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








